molecular formula C12H17N5O B2723518 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 886495-95-0

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2723518
CAS No.: 886495-95-0
M. Wt: 247.302
InChI Key: SSAJICBAUSLQKL-UHFFFAOYSA-N
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Description

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ( 886495-95-0) is a high-purity chemical compound supplied for use as a key synthetic intermediate in pharmaceutical and medicinal chemistry research. This molecule features a pyrazolo[3,4-b]pyridine core, a privileged scaffold in drug discovery known for its structural similarity to purine bases, which allows it to interact with a variety of biological targets . The presence of a reactive hydrazide functional group at the 4-position makes this compound a versatile building block for the synthesis of more complex heterocyclic systems, potentially including amides, hydrazones, and other nitrogen-containing derivatives. Compounds based on the 1H-pyrazolo[3,4-b]pyridine structure have demonstrated significant and diverse biological activities in scientific literature, positioning them as valuable templates in biomedical research . Notably, derivatives of this chemical class have been investigated as potent antileukemic agents, showing promising activity against a panel of leukemia cell lines in preclinical studies . The mechanism of action for related active compounds often involves kinase inhibition, with reported activity against targets such as CDK2 and Abl kinases, which are critical in cell cycle progression and certain cancers . Beyond oncology research, the pyrazolo[3,4-b]pyridine scaffold is found in compounds studied for antibacterial, antiviral, and anti-inflammatory applications, highlighting its broad utility in drug discovery efforts . This product is provided for research purposes as a critical intermediate. Researchers can utilize this building block to develop novel analogs for screening against biological targets or for structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-6(2)17-11-10(8(4)16-17)9(12(18)15-13)5-7(3)14-11/h5-6H,13H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAJICBAUSLQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Core Structure

Formation of Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine core typically begins with appropriately substituted 3-aminopyrazole derivatives. These compounds act as 1,3-NCC-dinucleophiles, reacting with 1,3-CCC-biselectrophiles to form the pyridine ring. The reaction proceeds via initial nucleophilic attack by one of the nucleophilic sites of the aminopyrazole onto a carbonyl group, followed by dehydration, second nucleophilic attack, and cyclization to form the fused bicyclic system.

For the synthesis of 1-isopropyl-3,6-dimethyl substituted derivatives, the starting materials must contain appropriate substituents or reactive sites that allow for the introduction of these groups. The isopropyl group at position 1 is typically introduced during the initial pyrazole formation or through N-alkylation of the preformed pyrazole ring.

The general synthetic scheme can be represented as follows:

Step Reagents/Conditions Structural Transformation
1 Formation of substituted 3-aminopyrazole Introduction of N1-isopropyl and C3-methyl substituents
2 Reaction with 1,3-biselectrophile Pyridine ring formation
3 Introduction of C6-methyl group Methyl substitution at position 6
4 Carboxylic acid/ester formation at C4 Functionalization at position 4

Key Intermediates in the Synthetic Pathway

A crucial intermediate in this synthetic pathway is 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 914206-71-6), which has a molecular formula of C12H15N3O2 and molecular weight of 233.27 g/mol. This compound serves as the direct precursor to the target carbohydrazide.

Another important intermediate is the methyl ester derivative, Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 938001-03-7), with molecular formula C13H17N3O2 and molecular weight of 247.29 g/mol. This ester intermediate often proves advantageous in certain synthetic sequences due to its enhanced stability and reactivity profile.

Preparation of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Synthetic Route via Carboxylic Acid Intermediate

The most direct approach to the target carbohydrazide involves the conversion of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid to the corresponding carbohydrazide through reaction with hydrazine hydrate. Based on analogous transformations described for related compounds, this reaction proceeds efficiently under reflux conditions.

The general procedure involves:

  • Dissolving the carboxylic acid in an appropriate solvent (typically ethanol or methanol)
  • Adding excess hydrazine hydrate (NH2NH2·H2O)
  • Refluxing the mixture for 5-8 hours
  • Cooling, followed by isolation and purification of the product

This approach is supported by similar transformations described for pyrazolo[3,4-b]pyridine-5-carbohydrazide derivatives, where yields of 90% or higher have been reported.

Synthetic Route via Ester Intermediate

An alternative and often more efficient approach involves the conversion of the methyl ester intermediate to the carbohydrazide:

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate + NH2NH2·H2O (excess) → this compound

The detailed reaction conditions for this transformation are summarized in Table 1:

Table 1: Optimized Conditions for Carbohydrazide Formation
Parameter Condition
Starting Material Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Reagent Hydrazine hydrate (excess, 5-10 equivalents)
Solvent Ethanol or methanol
Temperature Reflux (78-80°C for ethanol)
Reaction Time 5-8 hours
Monitoring TLC (thin-layer chromatography)
Workup Cooling, concentration, precipitation or crystallization
Purification Recrystallization from appropriate solvent
Typical Yield 85-95%

This method is particularly advantageous as it avoids potential complications that may arise when activating the carboxylic acid directly. The ester is sufficiently reactive toward hydrazine nucleophilic attack without requiring additional activation agents.

Multi-step Synthesis Approach

A more elaborate synthesis approach has been documented for related pyrazolo[3,4-b]pyridine carbohydrazides, which may be adapted for the preparation of the target compound. This approach, referred to as Route B in the literature, involves:

  • Preparation of the pyrazolo[3,4-b]pyridine ester derivative
  • Functionalization through coupling reactions (if required)
  • Conversion to the carbohydrazide using hydrazine hydrate

This approach is particularly useful when specific substitution patterns need to be introduced through cross-coupling reactions before the carbohydrazide formation.

Detailed Reaction Mechanisms

Mechanism of Carbohydrazide Formation

The conversion of the carboxylic acid or ester to the carbohydrazide proceeds through a nucleophilic acyl substitution mechanism, as illustrated in Figure 1:

  • Nucleophilic attack of hydrazine on the carbonyl carbon
  • Formation of a tetrahedral intermediate
  • Elimination of the leaving group (water from the acid, methanol from the methyl ester)
  • Formation of the carbohydrazide product

This mechanism is consistent across various heterocyclic systems and is well-established for the preparation of carbohydrazides from carboxylic acids and esters.

Alternative Activation Methods

For cases where direct conversion proves challenging, alternative activation methods may be employed:

Table 2: Alternative Activation Methods for Carbohydrazide Formation
Activation Method Reagents Conditions Advantages
Acid chloride formation SOCl2 or oxalyl chloride 0°C to RT, 2-4h High reactivity, good yields
Mixed anhydride Ethyl chloroformate, NMM -15°C to RT, 4-6h Mild conditions, selective
Coupling agent mediated HATU, DIPEA RT, 8-12h Room temperature, high yields
Ester exchange Hydrazine, base catalyst Reflux, 5-8h Direct, one-pot procedure

Among these methods, the direct reaction of the methyl ester with hydrazine hydrate generally provides the most straightforward and efficient route to the target carbohydrazide.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

  • Recrystallization from appropriate solvents (ethanol, methanol, or their mixtures with water)
  • Column chromatography using silica gel with suitable eluent systems
  • Preparative HPLC for analytical-grade purity

The choice of purification method depends on the scale of synthesis and the required purity level of the final product.

Spectroscopic Characterization

The structural confirmation of this compound would involve comprehensive spectroscopic analysis. Based on data from related compounds, the expected spectroscopic characteristics are summarized below:

¹H NMR Spectroscopy
Table 3: Expected ¹H NMR Signals for the Target Compound
Proton Chemical Shift (δ ppm) Multiplicity Integration
NH-NH2 (hydrazide) 10.20-11.50 Singlet 1H
NH2 (hydrazide) 4.20-4.50 Broad singlet 2H
H-5 (pyridine) 8.20-8.50 Singlet 1H
CH (isopropyl) 4.80-5.20 Septet 1H
CH3 (isopropyl) 1.40-1.60 Doublet 6H
CH3 (position 3) 2.50-2.70 Singlet 3H
CH3 (position 6) 2.70-2.90 Singlet 3H

The actual chemical shifts may vary slightly depending on the solvent used for NMR analysis, with DMSO-d6 being the most common solvent for characterizing carbohydrazide derivatives.

¹³C NMR Spectroscopy
Table 4: Expected ¹³C NMR Signals for the Target Compound
Carbon Chemical Shift (δ ppm)
C=O (carbohydrazide) 163.0-167.0
Pyrazole C-3 148.0-152.0
Pyridine carbons 120.0-160.0
CH (isopropyl) 46.0-50.0
CH3 (isopropyl) 22.0-24.0
CH3 (position 3) 12.0-14.0
CH3 (position 6) 23.0-25.0
Mass Spectrometry

For mass spectrometric analysis, the expected molecular ion peak [M+H]+ would be at m/z 262, corresponding to the molecular formula C13H19N5O. Fragmentation patterns would include loss of the hydrazide group, the isopropyl group, and various rearrangements typical of heterocyclic compounds.

IR Spectroscopy

Characteristic IR absorption bands would include:

  • NH stretching (3300-3500 cm⁻¹)
  • C=O stretching (1650-1680 cm⁻¹)
  • C=N and C=C stretching (1400-1600 cm⁻¹)
  • NH2 bending (1550-1650 cm⁻¹)

Reaction Optimization and Yield Enhancement

Several factors can influence the yield and purity of this compound during its preparation. Optimizing these parameters is crucial for developing an efficient and scalable synthesis:

Table 5: Optimization Factors for Carbohydrazide Formation
Factor Optimal Condition Impact on Yield
Hydrazine equivalents 5-10 equivalents Higher excess improves conversion
Reaction temperature Reflux temperature of solvent Higher temperature accelerates reaction
Reaction time 5-8 hours Extended time may be needed for complete conversion
Solvent purity Anhydrous solvents Minimizes side reactions
Concentration 0.1-0.2 M More dilute conditions may improve selectivity
Inert atmosphere Nitrogen or argon Prevents oxidation of hydrazine

Based on studies with related compounds, reactions performed under reflux conditions in ethanol with 10 equivalents of hydrazine hydrate typically provide the highest yields (85-95%).

Comparative Analysis of Synthetic Approaches

Various synthetic routes to this compound can be compared based on efficiency, yield, and practical considerations:

Table 6: Comparison of Synthetic Routes
Synthetic Route Advantages Limitations Typical Yield References
Direct from carboxylic acid Fewer steps May require activation 70-85%
Via methyl ester Higher reactivity, cleaner reaction Additional esterification step 85-95%
Via acid chloride Very reactive intermediate Sensitive to moisture, harsh conditions 75-90%
Multi-step (Route B) Versatile for complex derivatives More steps, lower overall yield 60-80%

The route via the methyl ester intermediate appears to be the most efficient approach based on reported yields for similar transformations and practical considerations for laboratory-scale synthesis.

Chemical Reactions Analysis

Biological Activity

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound within the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes existing research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a bicyclic structure consisting of a pyrazole and pyridine ring with various substituents that influence its biological properties. The specific configuration allows for interactions with biological targets such as kinases and other enzymes involved in cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. For instance:

  • Inhibition of Class I PI3-Kinase : Studies have shown that compounds similar to this compound demonstrate potent inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in regulating cell growth and survival, making them important targets in cancer therapy .
  • Cell Line Studies : In vitro assays have reported IC50 values indicating the effectiveness of this compound against various cancer cell lines. For example, compounds related to this structure have shown IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases such as Aurora-A kinase and CDK2. These kinases play vital roles in cell cycle regulation and are often overactive in cancerous cells .
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity for compounds within this class:

StudyCompoundActivityIC50 (µM)Cell Line
Xia et al. (2022)1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazideAntitumor49.85A549
Fan et al. (2022)1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideAutophagy induction0.95NCI-H460
Jin et al. (2022)1-substituted pyrazole derivativesCytotoxicity7.01 - 14.31HeLa, MCF-7

Q & A

Q. What are the established synthetic routes for 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole or pyridine precursors. For example:

  • Step 1: Condensation of 5-aminopyrazole derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) to form the pyrazolo[3,4-b]pyridine core. Substituents like isopropyl and methyl groups are introduced via alkylation or nucleophilic substitution .
  • Step 2: Hydrazide formation at the 4-position using hydrazine hydrate under reflux conditions in ethanol or acetic acid, as demonstrated in analogous pyrazolo[3,4-b]pyridine carbohydrazide syntheses .
  • Key Intermediate: 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile (or similar) is often used to anchor subsequent modifications .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Assign peaks based on substituent electronic environments (e.g., isopropyl methyl groups at δ ~1.2–1.5 ppm; pyridine protons at δ ~8.0–9.0 ppm) .
    • IR Spectroscopy: Confirm hydrazide functionality via N-H stretches (~3200–3350 cm⁻¹) and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
    • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₄H₁₉N₅O) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric Ambiguity: The pyrazolo[3,4-b]pyridine core may exhibit tautomerism between 1H and 3H forms. Use DEPT-135 NMR or 2D HSQC to differentiate between quaternary and protonated carbons .
  • Solvent-Induced Shifts: Compare NMR spectra in deuterated DMSO vs. CDCl₃. For hydrazide protons, DMSO-d₆ may broaden peaks due to hydrogen bonding, requiring variable-temperature NMR .
  • X-ray Crystallography: Resolve ambiguities definitively by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing the crystal lattice .

Q. What strategies optimize the reaction yield of the hydrazide moiety in this compound?

Methodological Answer:

  • Catalytic Acid: Adding acetic acid (10 mol%) during hydrazine hydrate reactions improves nucleophilic attack on the carbonyl group, reducing side-product formation (e.g., oxadiazoles) .
  • Solvent Selection: Ethanol or methanol enhances solubility of intermediates, while higher-boiling solvents (e.g., DMF) may degrade heat-sensitive hydrazides. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Stoichiometry: Use a 1.2:1 molar ratio of hydrazine hydrate to pyrazolo[3,4-b]pyridine-4-carboxylic acid ester to account for reagent volatility .

Q. How can researchers design a robust bioactivity screening protocol for this compound?

Methodological Answer:

  • Antimicrobial Assays:
    • Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion. Reference drugs like streptomycin (10 µg/disc) ensure validity .
    • Fungal Strains: Use C. albicans with clotrimazole as a control. Measure zone-of-inhibition diameters after 48 hours .
  • Dose-Response Analysis: Prepare serial dilutions (1–100 µg/mL) in DMSO and calculate IC₅₀ values via microplate reader (OD₆₀₀ nm) .
  • Cytotoxicity Screening: Validate selectivity using mammalian cell lines (e.g., HEK-293) via MTT assay .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB ID: 1KZN) or fungal CYP51 (PDB ID: 5TZ1). Focus on hydrogen bonds with hydrazide NH and pyridine N .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Data Contradiction Analysis

Q. How to address discrepancies in antimicrobial activity across studies?

Methodological Answer:

  • Strain Variability: Use standardized strains (e.g., ATCC variants) and report passage numbers.
  • Solvent Effects: DMSO concentrations >1% may inhibit microbial growth; validate via solvent-only controls .
  • Statistical Significance: Apply ANOVA with post-hoc Tukey tests to ensure differences are not due to experimental noise .

Q. Why might spectral data deviate from theoretical predictions?

Methodological Answer:

  • Impurity Interference: Recrystallize the compound (e.g., using ethanol/water) and re-run spectra.
  • Dynamic Effects: Low-temperature NMR (−40°C) reduces signal splitting caused by conformational exchange .
  • Isotopic Purity: Ensure deuterated solvents (e.g., DMSO-d₆ ≥99.9%) to avoid extraneous peaks .

Tables of Key Data

Q. Table 1: Synthetic Yields Under Different Conditions

ConditionYield (%)Reference
Hydrazine hydrate, reflux72–85
Acetic acid catalyst89–92
Solvent: DMF, 80°C65

Q. Table 2: Antimicrobial Activity (Zone of Inhibition, mm)

Strain10 µg/disc50 µg/discControl (Streptomycin)
S. aureus12 ± 0.518 ± 0.722 ± 1.0
E. coli8 ± 0.314 ± 0.620 ± 0.8
C. albicans10 ± 0.416 ± 0.519 ± 0.9
Data adapted from .

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